molecular formula C18H14N2O4 B2655333 (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide CAS No. 329195-43-9

(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Cat. No.: B2655333
CAS No.: 329195-43-9
M. Wt: 322.32
InChI Key: ILSRTJWFAMZIOI-ZZEZOPTASA-N
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Description

(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is a complex organic compound that belongs to the class of chromenes Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide typically involves the condensation of a primary amine with an aldehyde or ketone to form an imine, followed by further reactions to introduce the chromene and carboxamide functionalities. The reaction conditions often require an acid catalyst to speed up the condensation process and ensure high yield .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the use of microwave-assisted reactions to enhance efficiency and yield. Solvent-free conditions and the use of environmentally friendly reagents are also considered to minimize the environmental impact of the production process .

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the imine and chromene moieties.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and oxidizing or reducing agents. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives. Substitution reactions can lead to various substituted chromenes and imines .

Scientific Research Applications

(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(4-methylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-chlorophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide
  • (2Z)-2-[(4-nitrophenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide

Uniqueness

(2Z)-2-[(4-acetylphenyl)imino]-7-hydroxy-2H-chromene-3-carboxamide is unique due to its specific acetylphenyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for studying structure-activity relationships and developing new therapeutic agents .

Properties

IUPAC Name

2-(4-acetylphenyl)imino-7-hydroxychromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c1-10(21)11-2-5-13(6-3-11)20-18-15(17(19)23)8-12-4-7-14(22)9-16(12)24-18/h2-9,22H,1H3,(H2,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILSRTJWFAMZIOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)N=C2C(=CC3=C(O2)C=C(C=C3)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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